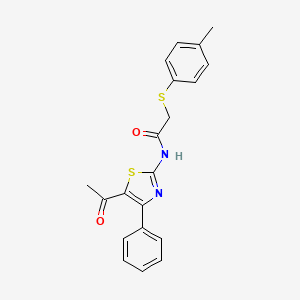

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Acetylation: The thiazole ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Thioether Formation: The final step involves the reaction of the acetylated thiazole with p-tolylthiol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated compounds.

Applications De Recherche Scientifique

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving thiazole derivatives.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The acetyl and thioether groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide: Lacks the acetyl group, which may affect its biological activity.

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(m-tolylthio)acetamide: Has a different substitution pattern on the aromatic ring, potentially altering its chemical and biological properties.

Uniqueness

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the presence of both the acetyl and p-tolylthio groups, which may confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Activité Biologique

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetamides. The structural characteristics include a thiazole ring that is crucial for its biological activity. The compound's molecular formula is C13H14N2OS, with a molecular weight of approximately 250.33 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with thiazole moieties have been shown to inhibit cellular pathways involved in cancer proliferation. A study demonstrated that certain thiazole derivatives induce apoptosis in human cancer cell lines by targeting CDK9-mediated RNA polymerase II transcription, leading to decreased expression of antiapoptotic proteins like Mcl-1 .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6f | A549 | 13.6 | Apoptosis induction |

| Compound 6g | C6 | 22.5 | CDK9 inhibition |

| N-(5-acetyl... | Various | TBD | Mcl-1 downregulation |

The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways associated with cell cycle regulation and apoptosis. The compound may interact with specific proteins such as CDK9, which plays a pivotal role in transcription regulation and cellular proliferation .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the thiazole ring and substituents on the aromatic rings significantly influence the biological activity of these compounds. For example, the presence of electron-withdrawing groups on the phenyl ring enhances anticancer potency by improving binding affinity to target proteins .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in cancer therapy:

- Case Study on A549 Cell Line : A derivative similar to this compound was tested against the A549 lung cancer cell line, showing significant cytotoxicity with an IC50 value indicative of strong anticancer potential .

- In Vivo Studies : Animal models treated with thiazole derivatives demonstrated reduced tumor growth and improved survival rates, supporting their potential as therapeutic agents .

Propriétés

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S2/c1-13-8-10-16(11-9-13)25-12-17(24)21-20-22-18(19(26-20)14(2)23)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOROCJCBSQQDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.